molecular formula C21H22FN3O4 B2539760 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1234813-49-0

4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2539760
CAS No.: 1234813-49-0
M. Wt: 399.422
InChI Key: XVFYQJQKPXVROZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzo[d][1,3]dioxole group, and the formation of the amide bonds . The exact methods would depend on the specific starting materials and the desired route of synthesis.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the functional groups present in the molecule. For example, the amide bonds might be hydrolyzed under acidic or basic conditions, and the benzo[d][1,3]dioxole group might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the amide bonds might increase its solubility in water, while the aromatic groups might increase its stability .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has shown that related compounds undergo extensive metabolism and are primarily eliminated through fecal excretion. A study on a novel orexin 1 and 2 receptor antagonist (similar in structure but distinct) detailed its metabolism, revealing almost complete elimination over a period, with principal elimination via feces and minor urinary excretion. The compound and its metabolites showed a longer plasma half-life compared to the unchanged compound, indicating the presence of slowly cleared metabolites. This research highlights the compound's complex metabolism and disposition in humans (Renzulli et al., 2011).

Synthesis and Chemical Properties

Another study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. The compounds synthesized showed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, underscoring their potential therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Activities

Further research on new urea and thiourea derivatives of piperazine doped with febuxostat reported their synthesis and evaluation against Tobacco mosaic virus (TMV) and antimicrobial activities. The study highlighted the potential of these compounds in addressing microbial infections and controlling viral diseases in plants (Krishna Reddy et al., 2013).

Neurological Applications

Research into serotonin 1A receptors in the brains of Alzheimer's disease patients utilized a selective serotonin 1A molecular imaging probe, emphasizing the compound's relevance in neurodegenerative disease research. This study provided insights into receptor density changes associated with Alzheimer's, suggesting a potential for diagnostic and therapeutic applications (Kepe et al., 2006).

Properties

IUPAC Name

4-[(1,3-benzodioxole-5-carbonylamino)methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c22-16-2-4-17(5-3-16)24-21(27)25-9-7-14(8-10-25)12-23-20(26)15-1-6-18-19(11-15)29-13-28-18/h1-6,11,14H,7-10,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFYQJQKPXVROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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